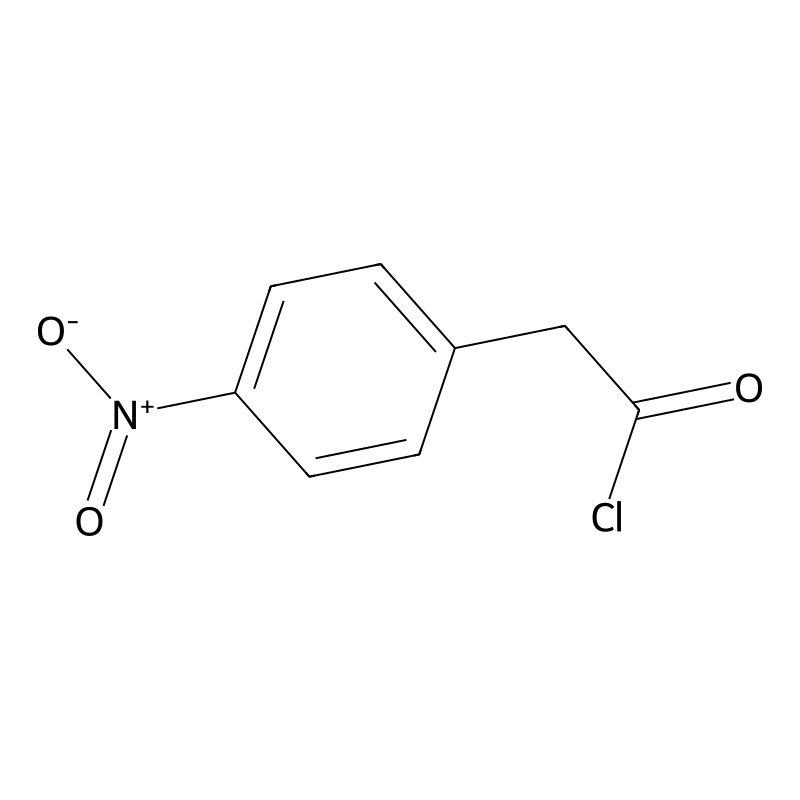2-(4-Nitrophenyl)acetyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Acylating Agent
The presence of the acetyl chloride functional group (CH3C(O)Cl) signifies its ability to act as an acylating agent. Acyl chlorides react with various nucleophiles, introducing an acyl group (RCO-) onto the nucleophilic molecule. This property could be useful for introducing a nitro-substituted aromatic acyl group into different target molecules for various research purposes [].
Derivatization of Biomolecules
The introduction of a nitro-substituted aromatic acyl group can be a strategy for biomolecule derivatization. This derivatization can alter the solubility, reactivity, or other properties of the biomolecule, which can be beneficial for applications like protein purification or improving detection methods in research [].
2-(4-Nitrophenyl)acetyl chloride, with the chemical formula C₈H₆ClNO₃ and CAS number 50434-36-1, is a yellow crystalline solid known for its strong acylating properties. This compound features a nitrophenyl group attached to an acetyl chloride moiety, making it a versatile intermediate in organic synthesis. Its molecular weight is approximately 199.59 g/mol . The compound is classified as hazardous, with warnings indicating that it can cause severe skin burns and eye damage upon contact, and is harmful if swallowed .
As 2-(4-Nitrophenyl)acetyl chloride is primarily used as a reagent, a specific mechanism of action is not applicable. Its function lies in transferring the 2-(4-nitrophenyl)acetyl group to other molecules in organic synthesis.
2-(4-Nitrophenyl)acetyl chloride is likely to be a hazardous compound due to the presence of the acyl chloride group. Here are some potential hazards to consider:
- Corrosivity: Acyl chlorides are highly reactive and can cause skin and eye burns upon contact [].
- Toxicity: The specific toxicity of 2-(4-Nitrophenyl)acetyl chloride is unknown, but it is advisable to handle it with caution as it may be harmful if ingested or inhaled.
- Reactivity with water: Acyl chlorides react exothermically with water, releasing hydrochloric acid fumes. This can be irritating to the respiratory system [].
- Substitution Reactions: It can react with nucleophiles such as amines and alcohols, leading to the formation of various derivatives.
- Acylation Reactions: The compound is often used to introduce the acetyl group into other molecules, facilitating the synthesis of esters and amides.
- Hydrolysis: In the presence of water, it can hydrolyze to form 2-(4-nitrophenyl)acetic acid and hydrochloric acid.
These reactions highlight its utility as a reactive acylating agent in organic chemistry.
While specific biological activity data on 2-(4-Nitrophenyl)acetyl chloride is limited, compounds containing nitrophenyl groups are often associated with various biological activities, including antimicrobial and anticancer properties. The reactivity of this compound allows it to potentially interact with biological macromolecules, which could lead to significant biological effects depending on the context of its use .
Several methods exist for synthesizing 2-(4-Nitrophenyl)acetyl chloride:
- From 4-Nitrophenol: One common method involves the reaction of 4-nitrophenol with thionyl chloride or oxalyl chloride in the presence of a base to yield 2-(4-nitrophenyl)acetyl chloride.
- Direct Acetylation: Another approach includes the direct acetylation of 4-nitroaniline using acetic anhydride followed by chlorination.
- Via Acetyl Chloride: The compound can also be synthesized by reacting 4-nitroaniline with acetyl chloride under acidic conditions .
These methods illustrate its accessibility for laboratory synthesis.
2-(4-Nitrophenyl)acetyl chloride finds applications in various fields:
- Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals.
- Research: Utilized in chemical biology for probing enzyme mechanisms through acylation reactions.
- Dyes and Pigments: It can be involved in the production of dyes due to its chromophoric properties .
These applications underscore its significance in both industrial and research settings.
Interaction studies involving 2-(4-Nitrophenyl)acetyl chloride typically focus on its reactivity with nucleophiles. For instance, it has been shown to effectively acylate amino acids and peptides, which can be pivotal in studying protein modifications. Additionally, its interactions with various biological molecules may provide insights into drug design and development processes.
Similar Compounds
When comparing 2-(4-Nitrophenyl)acetyl chloride with similar compounds, several notable examples emerge:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Acetyl Chloride | C₂H₃ClO | A simpler acyl chloride; less reactive than 2-(4-nitrophenyl)acetyl chloride. |
| 4-Nitrobenzoyl Chloride | C₇H₄ClN₁O₃ | Contains a nitro group but lacks the acetyl functionality. |
| Benzoyl Chloride | C₇H₅ClO | Similar structure but without the nitro group; used in similar applications. |
The uniqueness of 2-(4-Nitrophenyl)acetyl chloride lies in its combination of both nitro and acetyl functionalities, which enhances its reactivity and application scope compared to these similar compounds .








